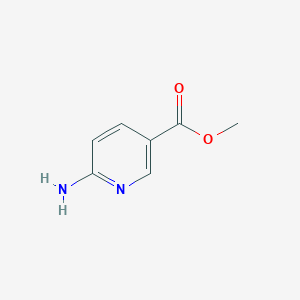
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, also known as DMXB-A, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of benzimidazole derivatives and has been found to possess unique pharmacological properties that make it an attractive candidate for drug development.
Mécanisme D'action
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate acts as a selective agonist of alpha7 nAChRs, which are widely expressed in the central nervous system. The activation of these receptors by Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate leads to the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and behavioral processes.
Effets Biochimiques Et Physiologiques
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been found to enhance cognitive function, improve memory, and reduce inflammation in various animal models of neurological disorders. The compound has also been shown to have neuroprotective effects and promote neuronal survival in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has several advantages as a research tool, including its high potency and selectivity for alpha7 nAChRs, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several potential future directions for the research and development of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. These include the optimization of the compound's pharmacokinetic properties, the development of more potent and selective analogs, and the exploration of its therapeutic potential in other neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the compound's pharmacological effects and to identify potential side effects and safety concerns.
Méthodes De Synthèse
The synthesis of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate involves the reaction of 2-(diethylamino)ethanol with 1,2-dimethoxybenzene in the presence of a strong acid catalyst. The resulting intermediate is then reacted with oxalic acid to form the dioxalate salt of Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The compound has been found to exert its pharmacological effects through the activation of alpha7 nicotinic acetylcholine receptors (nAChRs), which are involved in various cognitive and behavioral processes.
Propriétés
Numéro CAS |
102516-94-9 |
|---|---|
Nom du produit |
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate |
Formule moléculaire |
C18H25N3O9 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6) |
Clé InChI |
CWADDLWSLKNOHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
SMILES canonique |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Synonymes |
BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
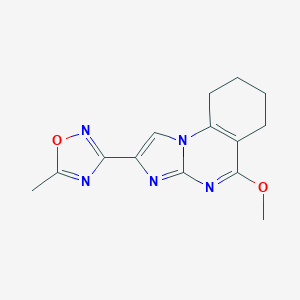
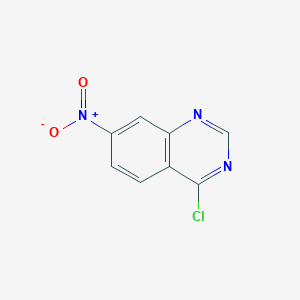
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
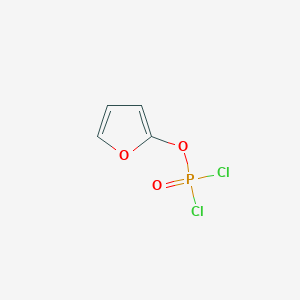

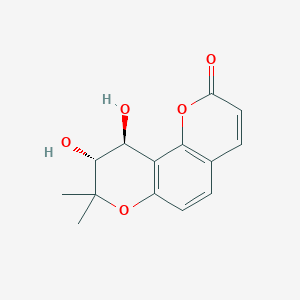
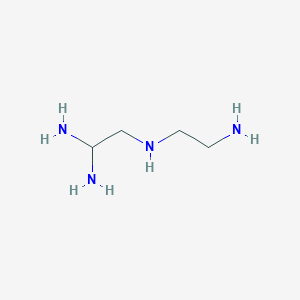
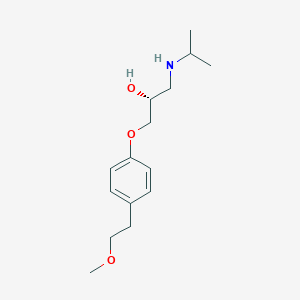
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
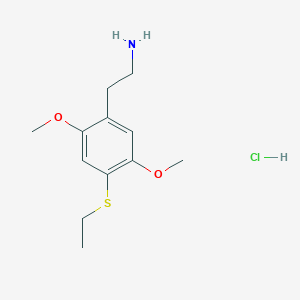
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
